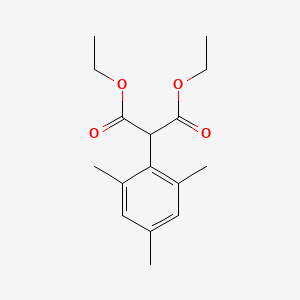
Leucomethylene Blue dihydrobromide
概要
説明
準備方法
化学反応の分析
TRx0237は、酸化や還元などのさまざまな化学反応を受けます。 この化合物は、特定の条件下でメチレンブルーに戻って酸化される可能性があります . これらの反応に使用される一般的な試薬には、還元プロセスのための亜ジチオン酸ナトリウムなどの還元剤と、酸化プロセスのための過酸化水素などの酸化剤が含まれます . これらの反応から生成される主な生成物は、メチレンブルーとその還元形であるロイコメチルチオニニウムです .
科学研究アプリケーション
TRx0237は、神経変性疾患における潜在的な治療効果について広く研究されています。 これは、脳に神経原線維変化を形成するタウタンパク質の凝集を阻害することにより、主にアルツハイマー病と前頭側頭型認知症の治療に使用されます . さらに、TRx0237は、他のタウオパチーおよび神経変性疾患にも有益な可能性を示しています . 研究では、オートファジー、ミトコンドリア機能、神経保護に対する効果についても調査されています .
科学的研究の応用
TRx0237 has been extensively studied for its potential therapeutic effects in neurodegenerative diseases. It is primarily used in the treatment of Alzheimer’s disease and frontotemporal dementia by inhibiting the aggregation of tau proteins, which form neurofibrillary tangles in the brain . Additionally, TRx0237 has shown potential benefits in other tauopathies and neurodegenerative conditions . Research has also explored its effects on autophagy, mitochondrial function, and neuroprotection .
作用機序
TRx0237の作用機序は、タウタンパク質の凝集阻害を含みます。タウタンパク質は、ニューロン内の微小管の安定性を維持するために不可欠です。 神経変性疾患では、タウタンパク質は過剰リン酸化され、神経原線維変化に凝集します . TRx0237は、凝集に必要なタウ-タウ結合を妨げ、それによってこれらのタンブルの形成を防ぎます . この作用は、神経機能不全や認知障害などのタウ凝集のダウンストリーム病理学的結果を軽減するのに役立ちます .
類似の化合物との比較
TRx0237は、吸収とバイオアベイラビリティを高める、安定化された還元されたメチレンブルーの形として、その設計においてユニークです . 類似の化合物には、メチレンブルーとその第1世代誘導体であるRemberが含まれます . TRx0237とRemberの両方は同じ作用機序を共有していますが、TRx0237はより優れた薬物動態特性のために最適化されています . 開発中の他のタウ凝集阻害剤には、リン酸化やクリアランスなど、タウ病理の異なる側面を標的とする化合物があります .
類似化合物との比較
TRx0237 is unique in its design as a stabilized, reduced form of methylene blue, which enhances its absorption and bioavailability . Similar compounds include methylene blue and its first-generation derivative, Rember . Both TRx0237 and Rember share the same mode of action, but TRx0237 has been optimized for better pharmacokinetic properties . Other tau aggregation inhibitors in development include compounds targeting different aspects of tau pathology, such as phosphorylation and clearance .
特性
IUPAC Name |
3-N,3-N,7-N,7-N-tetramethyl-10H-phenothiazine-3,7-diamine;dihydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3S.2BrH/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;;/h5-10,17H,1-4H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUPSVVTGFBHTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)N(C)C.Br.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Br2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951131-15-0 | |
| Record name | Leucomethylene Blue dihydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951131150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,7-dimethylphenothiazine dihydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROMETHYLTHIONINE DIHYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E79ZM68IOZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![Imidazo[1,2-a]pyrazin-3-ylmethanamine](/img/structure/B3059120.png)


